molecular formula C19H18N8O B2964093 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2202005-65-8

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2964093
CAS RN: 2202005-65-8
M. Wt: 374.408
InChI Key: VEZKBWVEMQIOBT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, a pyridazinone ring, and a pyridine ring. The 1,2,4-triazole ring is a widely explored scaffold in medicinal chemistry due to its therapeutic importance . The structural characteristics of 1,2,3-triazoles allow it to mimic certain functional groups, demonstrating its utility to prepare new medicinal compounds using the concept of bioisosterism and molecular hybridization .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives is often centered on Huisgen’s cycloaddition reaction . Over the past decade and a half, developed click chemistry approaches have been used to furnish triazole derivatives with various applications ranging from drugs to bioconjugation linkers .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the triazole ring could participate in cycloaddition reactions .

Scientific Research Applications

Antihistaminic and Anti-inflammatory Activities

This compound has been studied for its potential in inhibiting eosinophil infiltration and exhibiting antihistaminic activity. Notably, a related compound demonstrated potent antihistaminic effects without affecting central H1 receptors, suggesting a beneficial role in treating conditions like atopic dermatitis and allergic rhinitis through the inhibition of eosinophil skin infiltration (Gyoten et al., 2003).

Cardiovascular Applications

Compounds within this chemical family have shown promising results in coronary vasodilation and antihypertensive activities. For instance, certain 1,2,4-triazolo[1,5-a]pyrimidines fused to other heterocyclic systems demonstrated significant coronary vasodilating activity and antihypertensive effects, indicating potential applications as cardiovascular agents (Sato et al., 1980).

Antimicrobial Evaluation

Several derivatives of this chemical structure have been synthesized and evaluated for their antimicrobial properties. For example, new thienopyrimidine derivatives have shown pronounced antimicrobial activity, highlighting the compound's utility in developing new antimicrobial agents (Bhuiyan et al., 2006).

Synthesis and Molecular Docking

Research has also focused on the synthesis of novel pyridine and fused pyridine derivatives, including this compound, for potential antimicrobial and antioxidant activities. Molecular docking screenings towards specific target proteins have revealed moderate to good binding energies, suggesting a role in the development of new therapeutic agents (Flefel et al., 2018).

properties

IUPAC Name

2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O/c1-13-21-22-17-5-6-18(24-27(13)17)25-10-14(11-25)12-26-19(28)7-4-16(23-26)15-3-2-8-20-9-15/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZKBWVEMQIOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

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